molecular formula C9H6Cl2N2OS B2559823 N-(4,6-dichlorobenzo[d]thiazol-2-yl)acetamide CAS No. 16628-63-0

N-(4,6-dichlorobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2559823
CAS No.: 16628-63-0
M. Wt: 261.12
InChI Key: ZLDQQJACXAADHP-UHFFFAOYSA-N
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Description

Benzothiazole derivatives, such as the one you’re asking about, are a class of compounds that have been extensively studied due to their wide range of biological activities . They are often used in scientific research for various applications, including drug discovery and material synthesis.


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be synthesized from 2,4-difluorophenol and ethyl chloroacetate in the presence of anhydrous potassium carbonate .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using techniques such as NMR and IR spectroscopy .

Scientific Research Applications

Metabolic Stability Improvement

N-(4,6-dichlorobenzo[d]thiazol-2-yl)acetamide derivatives have been explored for improving metabolic stability in drug development. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have investigated various heterocycles to reduce metabolic deacetylation, aiming to enhance the pharmacokinetic profiles of potential therapeutic agents (Stec et al., 2011).

Anticonvulsant and Analgesic Activities

Research into the analgesic and anticonvulsant properties of acetamide derivatives has shown promise. Some N-(benzothiazol-2-yl)acetamide derivatives exhibit significant analgesic activity, suggesting their potential use in pain management (Kaplancıklı et al., 2012). Additionally, indoline derivatives of benzothiazole acetamide have been evaluated for anticonvulsant effects, demonstrating efficacy in models of seizures (Nath et al., 2021).

Anticancer Potential

Several studies have synthesized and evaluated this compound derivatives for their anticancer activity. Compounds bearing different heterocyclic rings attached to the benzothiazole moiety have shown considerable activity against various cancer cell lines, indicating their potential as therapeutic agents (Yurttaş et al., 2015).

Antibacterial Activity

The antibacterial properties of N-(benzo[d]thiazol-2-yl)acetamide derivatives have also been explored. Novel derivatives containing quinoline linkage have exhibited potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Bhoi et al., 2015).

Optoelectronic Applications

In the realm of materials science, thiazole-based compounds, including those related to this compound, have been investigated for their optoelectronic properties. These studies aim to develop materials for applications such as light-emitting diodes (LEDs) and solar cells, contributing to advances in renewable energy and display technologies (Camurlu & Guven, 2015).

Environmental Toxicology

The environmental impact and toxicity of chloroacetamide herbicides, including compounds related to this compound, have been assessed. Studies focus on the comparative metabolism of these herbicides in human and rat liver microsomes to understand their potential health risks and inform safer agricultural practices (Coleman et al., 2000).

Mechanism of Action

While the specific mechanism of action for “N-(4,6-dichlorobenzo[d]thiazol-2-yl)acetamide” is not known, benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities . They are believed to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their diverse biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and investigating their potential as therapeutic agents .

Properties

IUPAC Name

N-(4,6-dichloro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2OS/c1-4(14)12-9-13-8-6(11)2-5(10)3-7(8)15-9/h2-3H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDQQJACXAADHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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